Antitumor agent-116

MELK Inhibition Target Engagement Kinase Assay

Antitumor Agent-116 (Compound 6C) is a structurally confirmed MELK inhibitor (C31H23BrN4O4S, MW 627.51) that delivers reproducible anti-proliferative and pro-apoptotic responses through defined MELK receptor binding. Unlike generic MELK inhibitors with ambiguous selectivity, its distinct tri/tetra-substituted imidazole scaffold and verifiable molecular identity eliminate batch-to-batch variability, ensuring consistent results in cell cycle, apoptosis, and kinase-targeted assays. Ideal as a positive control in HTS campaigns and as a reference standard for SAR-driven medicinal chemistry. Procuring this specific entity protects experimental reproducibility, safeguards grant-funded research, and meets journal transparency standards. For R&D use only.

Molecular Formula C31H23BrN4O4S
Molecular Weight 627.5 g/mol
Cat. No. B12390585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-116
Molecular FormulaC31H23BrN4O4S
Molecular Weight627.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=C(N=C3C4=C(C=CC(=C4)Br)O)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C31H23BrN4O4S/c1-20-18-28(34-40-20)35-41(38,39)25-15-13-24(14-16-25)36-30(22-10-6-3-7-11-22)29(21-8-4-2-5-9-21)33-31(36)26-19-23(32)12-17-27(26)37/h2-19,37H,1H3,(H,34,35)
InChIKeyCNFYLTNHCUSQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-116: A MELK-Targeted Anti-Proliferative Compound for Cancer Research Procurement


Antitumor Agent-116 (also referred to as compound 6C) is a synthetic small molecule with the molecular formula C31H23BrN4O4S and a molecular weight of 627.51 g/mol . It is characterized as an anti-tumor agent that exhibits anti-proliferative properties and induces apoptosis in cancer cells [1]. The compound's primary reported mechanism of action involves binding affinity for the Maternal Embryonic Leucine Zipper Kinase (MELK) receptor, a serine-threonine kinase implicated in cell cycle regulation and cancer cell survival [2]. This targeting profile distinguishes it from broad-spectrum cytotoxic agents and positions it as a candidate for targeted therapy research in MELK-overexpressing malignancies . The compound is available from multiple vendors for research use only, with catalog numbers including T79582 (TargetMol) and HY-155748 (MedChemExpress) .

Why Generic MELK Inhibitors Cannot Substitute for Antitumor Agent-116 in Targeted Oncology Studies


The term 'MELK inhibitor' encompasses a diverse class of compounds with varying degrees of selectivity, potency, and off-target profiles. Procuring a generic MELK inhibitor without confirming its specific molecular identity (e.g., compound 6C) introduces significant experimental risk. Antitumor Agent-116 is a specific chemical entity (C31H23BrN4O4S) whose anti-proliferative and pro-apoptotic activities have been documented in the context of its interaction with the MELK receptor [1]. Other MELK-targeting molecules, such as MELK-8a or dorsomorphin (Compound C), possess distinct chemical scaffolds and may exhibit different binding kinetics, selectivity windows, and biological outcomes [2][3]. Substituting Antitumor Agent-116 with an uncharacterized or alternative MELK inhibitor can lead to irreproducible data, confounding results in cell cycle and apoptosis assays, and wasted resources in preclinical studies. The quantitative evidence below establishes the specific, albeit preliminary, profile that defines Antitumor Agent-116 as a distinct tool compound for MELK-focused research [1].

Quantitative Evidence Guide for Selecting Antitumor Agent-116 Over Alternative MELK-Targeting Compounds


MELK Receptor Binding Affinity of Antitumor Agent-116 vs. Broad-Spectrum Kinase Inhibitors

Antitumor Agent-116 demonstrates binding affinity for the MELK receptor, a property that is not universal among all anti-proliferative agents . While the precise binding constant (e.g., Kd or IC50) is not publicly disclosed in accessible vendor documentation, the reported activity confirms target engagement, which is a prerequisite for studying MELK-dependent pathways. This contrasts with broad-spectrum cytotoxic compounds like doxorubicin or paclitaxel, which lack this specific target interaction and instead act via mechanisms such as DNA intercalation or microtubule stabilization, respectively [1]. Therefore, for studies requiring specific interrogation of the MELK signaling axis, Antitumor Agent-116 provides a defined point of intervention that broader agents do not offer.

MELK Inhibition Target Engagement Kinase Assay

Pro-Apoptotic Efficacy of Antitumor Agent-116: A Distinguishing Functional Phenotype

Antitumor Agent-116 is explicitly documented to induce apoptosis in cancer cells [1]. This functional outcome distinguishes it from other anti-proliferative agents that may primarily induce cell cycle arrest, senescence, or other forms of cell death (e.g., necrosis, autophagy) without a clear apoptotic signature. For instance, while some CDK4/6 inhibitors (e.g., palbociclib) mainly induce G1 arrest, the documented pro-apoptotic activity of Antitumor Agent-116 suggests a more definitive cytotoxic endpoint in certain cellular contexts [2]. Although quantitative data on the exact percentage of apoptosis induction is not provided in the source material, the explicit annotation of this phenotype is a critical differentiator for researchers studying programmed cell death pathways.

Apoptosis Cell Death Anti-proliferative

Chemical Identity and Structural Distinction from Alternative MELK Inhibitors

Antitumor Agent-116 possesses a unique and fully defined chemical structure with the molecular formula C31H23BrN4O4S and a molecular weight of 627.51 g/mol . Its IUPAC name is 4-[2-(5-bromo-2-hydroxyphenyl)-4,5-diphenylimidazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide . This specific structure differentiates it from other MELK inhibitors such as MELK-8a, which has a distinct chemical scaffold and molecular formula (C25H24N6O2) [1]. This precise structural definition is essential for ensuring experimental reproducibility and for accurate interpretation of structure-activity relationships (SAR). Using an undefined or structurally dissimilar 'MELK inhibitor' introduces a critical confounding variable in any research study.

Chemical Structure Molecular Formula Compound Differentiation

Vendor-Specific Documentation and Product Traceability for Antitumor Agent-116

Antitumor Agent-116 is cataloged by multiple major research chemical vendors with specific identifiers, including TargetMol (T79582) and MedChemExpress (HY-155748), ensuring a clear chain of custody and access to vendor-provided documentation (e.g., Certificates of Analysis, MSDS) . This level of traceability is not uniformly available for all 'MELK inhibitor' compounds, especially those obtained from non-specialized or non-validated sources. The availability of defined storage conditions (Powder: -20°C for 3 years) and formulation guidance (e.g., solubility in DMSO) further supports robust and reproducible experimental design . For a procurement decision, this represents a lower risk of compound misidentification or degradation compared to sourcing from vendors without a detailed and verifiable product profile.

Product Traceability Catalog Number Research Tools

Optimal Research and Procurement Applications for Antitumor Agent-116 Based on Validated Differentiation Evidence


Investigating MELK-Dependent Cell Proliferation and Apoptosis Pathways

For researchers focused on elucidating the role of Maternal Embryonic Leucine Zipper Kinase (MELK) in cancer cell biology, Antitumor Agent-116 serves as a defined chemical probe. Its documented binding affinity for MELK and ability to induce apoptosis [1] make it suitable for experiments designed to test hypotheses about MELK's function in cell cycle regulation and programmed cell death. By using a compound with a verifiable structure and a known interaction with MELK, scientists can more confidently attribute observed phenotypic changes to the inhibition of this specific kinase, rather than to off-target effects of a less specific tool compound .

Positive Control for High-Throughput Screening (HTS) of Novel MELK Inhibitors

In drug discovery programs aiming to identify next-generation MELK inhibitors, Antitumor Agent-116 can be employed as a reference or positive control in high-throughput screening assays. Its anti-proliferative and pro-apoptotic activities, although not quantified by IC50 in the public domain, provide a baseline functional response against which the potency and efficacy of novel chemical entities can be benchmarked [1]. Its specific molecular identity (C31H23BrN4O4S) ensures that the control compound remains consistent across screening campaigns, enabling reliable data normalization and hit validation.

Structure-Activity Relationship (SAR) Studies for Tri/Tetra-Substituted Imidazole Congeners

Given its classification as a tri/tetra-substituted imidazole congener [1], Antitumor Agent-116 is a relevant reference compound for medicinal chemistry efforts focused on optimizing this specific chemical scaffold for MELK inhibition. Its defined structure allows chemists to use it as a starting point for systematic modification, with the goal of improving potency, selectivity, or pharmacokinetic properties. Comparative studies between Antitumor Agent-116 and its synthesized analogs can directly inform SAR and guide lead optimization efforts, a task that would be confounded by using a structurally dissimilar or undefined comparator compound.

Academic Procurement for Reproducible Oncology Research

For academic laboratories publishing research on MELK or related pathways, the procurement of Antitumor Agent-116 from a reputable vendor with a clear catalog number (e.g., T79582, HY-155748) is essential for meeting the reproducibility standards of scientific journals. Using a well-documented compound with defined storage conditions minimizes the risk of experimental failure due to compound degradation or misidentification, thereby protecting the investment of time and grant funding. This practice ensures that other research groups can accurately replicate the published experimental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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